molecular formula C12H18ClN3 B14899986 6-chloro-N-methyl-N-(4-methylcyclohexyl)pyrazin-2-amine

6-chloro-N-methyl-N-(4-methylcyclohexyl)pyrazin-2-amine

Cat. No.: B14899986
M. Wt: 239.74 g/mol
InChI Key: KEVWXDUHWNJHGE-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-chloro-N-methyl-N-(4-methylcyclohexyl)pyrazin-2-amine typically involves the reaction of 6-chloro-N-methylpyrazin-2-amine with 4-methylcyclohexylamine under controlled conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or ethanol, with the addition of a base like triethylamine to facilitate the reaction .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The process may include steps such as purification through recrystallization or chromatography to ensure the final product meets the required specifications .

Chemical Reactions Analysis

Types of Reactions

6-chloro-N-methyl-N-(4-methylcyclohexyl)pyrazin-2-amine can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted pyrazine derivatives, while oxidation and reduction reactions can produce different oxidized or reduced forms of the compound .

Scientific Research Applications

6-chloro-N-methyl-N-(4-methylcyclohexyl)pyrazin-2-amine has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules and heterocyclic compounds.

    Biology: Investigated for its potential biological activities, such as antimicrobial, anti-inflammatory, and antiviral properties.

    Medicine: Explored for its potential use in drug discovery and development, particularly in the design of new therapeutic agents.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties

Mechanism of Action

The mechanism of action of 6-chloro-N-methyl-N-(4-methylcyclohexyl)pyrazin-2-amine involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

    6-chloro-N-methylpyrazin-2-amine: A closely related compound with similar chemical properties but lacking the 4-methylcyclohexyl group.

    N-methyl-N-(4-methylcyclohexyl)pyrazin-2-amine: Another related compound without the chlorine atom.

Uniqueness

6-chloro-N-methyl-N-(4-methylcyclohexyl)pyrazin-2-amine is unique due to the presence of both the chlorine atom and the 4-methylcyclohexyl group, which confer specific chemical and biological properties. These structural features may enhance its reactivity and potential biological activities compared to similar compounds .

Properties

Molecular Formula

C12H18ClN3

Molecular Weight

239.74 g/mol

IUPAC Name

6-chloro-N-methyl-N-(4-methylcyclohexyl)pyrazin-2-amine

InChI

InChI=1S/C12H18ClN3/c1-9-3-5-10(6-4-9)16(2)12-8-14-7-11(13)15-12/h7-10H,3-6H2,1-2H3

InChI Key

KEVWXDUHWNJHGE-UHFFFAOYSA-N

Canonical SMILES

CC1CCC(CC1)N(C)C2=CN=CC(=N2)Cl

Origin of Product

United States

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